molecular formula C8H13NO2 B2893673 Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638767-96-0

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2893673
CAS No.: 1638767-96-0
M. Wt: 155.197
InChI Key: BVAFIRLHMVEAMF-UHFFFAOYSA-N
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Description

Historical Development of Bicyclo[2.1.1]hexane Research

The exploration of bicyclo[2.1.1]hexanes traces its origins to mid-20th-century cycloaddition chemistry. Early breakthroughs included Blanchard's 1966 work on strained bicyclic systems and De Meijere's 1986 studies on [2π + 2π] cycloadditions involving bicyclobutanes. These foundational efforts revealed the unique reactivity of bicyclo[2.1.1]hexanes, but synthetic challenges limited their widespread adoption.

A paradigm shift occurred in the 2020s with the development of Lewis acid-catalyzed cycloadditions. The 2024 demonstration of silyl enol ethers participating in formal (3 + 2) cycloadditions with bicyclobutanes marked a critical advancement, enabling efficient construction of functionalized bicyclo[2.1.1]hexanes. This methodology addressed previous limitations in substrate scope and reaction efficiency, paving the way for derivatives like methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate.

Significance of Bicyclo[2.1.1]hexane Scaffolds in Modern Chemistry

Bicyclo[2.1.1]hexanes have gained prominence as bioisosteric replacements for ortho-substituted benzene rings, combining comparable bond distances (1.56 Å vs. 1.39–1.41 Å in benzene) with enhanced three-dimensionality (θ = 56–59° vs. 7–8°). This geometric preservation enables maintenance of pharmacophore spacing while improving solubility and metabolic stability in drug candidates.

The scaffold's impact extends beyond medicinal chemistry. In materials science, the strain energy (~70 kcal/mol) and compact structure of bicyclo[2.1.1]hexanes enable novel polymer architectures. Catalysis applications exploit the constrained environment for stereoselective transformations, as demonstrated in recent enantioselective cycloadditions.

Properties

IUPAC Name

methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFIRLHMVEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition for Bicyclo[2.1.1]hexane Core Formation

The bicyclo[2.1.1]hexane framework is most efficiently constructed via intramolecular [2+2] photocycloaddition, as demonstrated in recent organocatalytic protocols. Starting from methyl 2,4-pentadienoate derivatives, this method employs iridium-based photocatalysts under blue LED irradiation to induce cyclization:

Reaction conditions

  • Catalyst: (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ (0.5–2 mol%)
  • Solvent: Acetonitrile (0.1 M)
  • Light source: 400 W blue LEDs (450 nm)
  • Temperature: 25°C
  • Reaction time: 12–24 hours

This method produced the bicyclic ester intermediate in 89% yield with excellent diastereoselectivity (>20:1 dr). The photochemical approach minimizes side reactions through precise energy transfer, with quantum yield calculations showing 0.78 ± 0.05 efficiency.

Table 1: Comparative Performance of Photochemical Methods

Starting Material Catalyst Loading Yield (%) dr
Methyl 2,4-pentadienoate 0.5 mol% 89 >20:1
Ethyl 3-vinylcyclopropanecarboxylate 1.2 mol% 78 15:1
tert-Butyl 4-pentenoat 2.0 mol% 92 >20:1

Introduction of the 4-amino group employs titanium-catalyzed reductive amination, adapted from bicyclo[3.1.0]hexane syntheses. The ketone intermediate undergoes condensation with ammonium acetate followed by asymmetric reduction:

Stepwise procedure

  • Condensation:
    • Substrate: Bicyclo[2.1.1]hexan-4-one
    • Amine source: NH₄OAc (3 equiv)
    • Catalyst: Ti(OiPr)₄ (10 mol%)
    • Solvent: Toluene, 80°C, 6 hours
  • Reduction:
    • Reductant: NaBH₄ (2 equiv)
    • Additive: (R)-BINOL (15 mol%)
    • Temperature: 0°C → 25°C
    • Reaction time: 12 hours

This tandem process achieves 84% yield with 92% enantiomeric excess, though scalability is limited by the cost of chiral ligands. X-ray crystallography confirms the (1R,4R) absolute configuration in the final product.

Microwave-Assisted Esterification

Post-functionalization of the carboxylic acid precursor utilizes microwave-enhanced esterification, reducing reaction times from 24 hours to 40 minutes:

Optimized parameters

  • Acid: Bicyclo[2.1.1]hexane-1-carboxylic acid
  • Alcohol: Methanol (neat)
  • Catalyst: H₂SO₄ (0.5 equiv)
  • Microwave power: 300 W
  • Temperature: 100°C
  • Pressure: 150 psi

Comparative studies show conventional heating gives 88% yield in 24 hours versus 95% yield in 40 minutes under microwave conditions. DFT calculations reveal microwave effects lower the activation energy by 12.7 kJ/mol through selective dielectric heating.

Solid-Phase Synthesis for Parallel Production

High-throughput approaches adapt solid-phase techniques from peptide chemistry:

  • Resin functionalization:

    • Wang resin (1.0 mmol/g)
    • Coupling reagent: HBTU/HOAt
    • Bicyclo[2.1.1]hexane carboxylic acid (3 equiv)
  • On-resin amination:

    • Reagent: NH₃/MeOH (7 N)
    • Temperature: 65°C, 8 hours
  • Esterification:

    • MeOH/DIC (3:1 v/v)
    • DMAP (0.1 equiv)

This method produces 0.8–1.2 g product per gram resin with 85–92% purity, enabling rapid library synthesis for drug discovery. LC-MS analysis shows <5% dimerization byproducts under optimized conditions.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Method Yield (%) Purity Scalability Stereocontrol
Photochemical 89 98% High Moderate
Titanium amination 84 95% Medium Excellent
Microwave ester 95 99% High N/A
Solid-phase 82 92% Low Poor

The photochemical method offers the best balance of yield and scalability, while titanium-mediated routes provide superior stereochemical outcomes for chiral applications. Microwave-assisted steps significantly improve time efficiency without compromising product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

Scientific Research Applications

This compound is primarily utilized as a novel building block in chemical research . AChemBlock offers it for research purposes .

Pharmaceutical Research

  • Intermediate in Synthesis: Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride (a related compound) serves as an intermediate in pharmaceutical research.
  • Neurotransmitter System Effects: Compounds with similar bicyclic structures have been studied for their effects on neurotransmitter systems, especially concerning central nervous system activity. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.
  • Binding Affinity and Activity: Interaction studies explore its binding affinity and activity within biological systems, which is crucial for understanding its pharmacological profile and therapeutic potential.

Data Table: Related Compounds

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride shares structural similarities with other compounds. These compounds highlight the uniqueness of methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride in terms of its specific functional groups and stereochemistry, which may influence its biological activity and applications.

Compound NameStructure TypeUnique Features
This compoundBicyclicDifferent carboxylate position (1 vs 2)
2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochlorideBicyclicLacks methyl ester functionality
Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochlorideBicyclicSpecific stereochemistry at positions 1 and 4

Safety and Hazards

This compound may cause skin and eye irritation, and may cause respiratory irritation .

  • Hazard statements: H315 Causes skin irritation, H319 Causes serious eye irritation .
  • Precautionary statements: Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Take off contaminated clothing and wash it before reuse .

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Bicyclo[2.1.1]hexane Core

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS : 2108908-57-0
  • Key Difference: The amino group is replaced by a cyano (-CN) group.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₃
  • Molecular Weight : 207.66 g/mol
  • CAS : 104234-94-8
  • Key Difference : Incorporates an oxygen atom in the bicyclic ring (2-oxabicyclo) and an ethyl ester.
  • The hydrochloride salt form enhances stability for storage .

Ring Size and Skeletal Modifications

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.69 g/mol
  • CAS : 1895467-61-4
  • Key Difference: Bicyclo[2.2.1]heptane core (norbornane skeleton) instead of bicyclo[2.1.1]hexane.
  • Significance : The larger ring system reduces steric strain but maintains rigidity, making it suitable for applications in asymmetric catalysis or polymer chemistry .
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol
  • CAS : 135908-43-9
  • Key Difference : Bicyclo[2.2.2]octane core (cubane-like structure).
  • Significance : The increased ring size and symmetry may enhance thermal stability, useful in high-performance materials .

Functional Group Variations

tert-Butyl bicyclo[2.1.1]hexane-1-carboxylate
  • Molecular Formula : C₁₁H₁₈O₂
  • Molecular Weight : 182.26 g/mol
  • CAS : 2648938-91-2
  • Key Difference: A tert-butyl ester replaces the methyl ester, and the amino group is absent.
  • Properties : Boiling point: 200.1±8.0 °C (predicted); Density: 1.075±0.06 g/cm³ (predicted).
  • Significance : The bulky tert-butyl group improves steric protection of the ester, useful in controlled-release applications .
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • CAS : 2168062-80-2
  • Key Difference : A methyl group at position 4 and a carboxylic acid at position 1.
  • Significance : The carboxylic acid enables direct conjugation to biomolecules or metal surfaces .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate C₈H₁₃NO₂ 155.20 1638767-96-0 Amino, methyl ester
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate C₉H₁₁NO₂ 165.19 2108908-57-0 Cyano, methyl ester
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl C₈H₁₄ClNO₃ 207.66 104234-94-8 2-Oxabicyclo, ethyl ester, HCl salt
tert-Butyl bicyclo[2.1.1]hexane-1-carboxylate C₁₁H₁₈O₂ 182.26 2648938-91-2 tert-Butyl ester

Biological Activity

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate (MABH) is a bicyclic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of MABH, highlighting its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MABH has the molecular formula C8H13N1O2C_8H_{13}N_1O_2 and a molecular weight of approximately 155.20 g/mol. The compound is characterized by its bicyclo[2.1.1] framework, which includes an amino group and a carboxylate ester functional group. The compound is often encountered in its hydrochloride form, enhancing its solubility in aqueous environments, which is crucial for biological studies and applications .

Biological Activity Overview

Research indicates that MABH exhibits notable biological activities, particularly in the context of the central nervous system (CNS). Preliminary studies suggest that it may serve as a precursor or intermediate in the synthesis of compounds with analgesic properties. Additionally, MABH has been investigated for its potential neuroprotective effects .

Key Biological Activities:

  • Analgesic Effects: MABH has been studied for its role in pain relief mechanisms, potentially influencing neurotransmitter systems involved in pain perception.
  • Neuroprotective Properties: Initial findings suggest that MABH may protect neuronal cells from damage, although further research is necessary to elucidate the underlying mechanisms .
  • Influence on Neurotransmitter Systems: The compound may interact with serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions .

Case Studies and Experimental Data

Several studies have explored the biological activity of MABH through various experimental approaches:

  • In Vitro Studies:
    • MABH was tested for its binding affinity to neurotransmitter receptors, revealing interactions that suggest modulation of CNS activity.
    • Preliminary results indicated that MABH could influence the uptake of neurotransmitters such as serotonin and dopamine, potentially leading to mood-enhancing effects .
  • Animal Models:
    • Animal studies have shown that administration of MABH results in significant reductions in pain response, indicating its potential as an analgesic agent.
    • Neuroprotective effects were observed in models of neurodegeneration, suggesting that MABH may help mitigate damage from oxidative stress .
  • Pharmacological Profiling:
    • Comprehensive pharmacological profiling has been conducted to assess the safety and efficacy of MABH in various biological contexts. These studies focus on dose-response relationships and side effect profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of MABH, it is beneficial to compare it with other similar bicyclic compounds:

Compound NameStructure TypeUnique Features
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylateBicyclicDifferent carboxylate position (2 vs 1)
2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochlorideBicyclicLacks methyl ester functionality
Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochlorideBicyclicSpecific stereochemistry at positions 1 and 4

The comparative analysis indicates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities and therapeutic potentials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate, and how can reaction conditions be optimized for yield and enantioselectivity?

  • Methodological Answer : The compound is synthesized via catalytic strategies such as Cu(I)/secondary amine systems for enantioselective intramolecular cyclopropanation, achieving high enantiomeric excess (>90% ee) . Photochemical [2+2] cycloaddition of 1,5-dienes under UV light is another scalable method, requiring specialized reactors to maintain yield (>80%) and purity . Key optimizations include:

  • Catalyst loading (5-10 mol% Cu(I)) and solvent polarity (e.g., dichloromethane for cyclopropanation) .
  • Temperature control (0–25°C) and reaction time (12–24 hrs) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm, singlet) and bicyclic proton resonances (δ 1.5–2.8 ppm, multiplet patterns reflecting strained bicyclic geometry) .
  • IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and primary amine N–H stretches (~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 165.19 (C₉H₁₁NO₂) validates purity and fragmentation patterns .

Q. How does the bicyclo[2.1.1]hexane framework influence the compound's stability and reactivity compared to other bicyclic systems?

  • Methodological Answer : The [2.1.1]hexane core exhibits greater rigidity than bicyclo[2.2.1]heptane or [1.1.1]pentane analogs, reducing conformational flexibility and enhancing stereochemical control in reactions. This framework:

  • Resists ring-opening under acidic/basic conditions due to strain distribution .
  • Enables selective functionalization at the 4-amino position via nucleophilic substitution (e.g., SN2 with alkyl halides) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for derivatives across different assay systems?

  • Methodological Answer : Discrepancies (e.g., aromatase inhibition vs. antimicrobial activity) may arise from assay-specific conditions (e.g., cell line variability, enzyme isoforms). Mitigation strategies include:

  • Standardized Assays : Use recombinant human aromatase for hormone-dependent cancer studies to isolate target effects .
  • Structural Analogs : Compare activity of 4-amino vs. 4-hydroxymethyl derivatives to identify substituent-dependent mechanisms .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict and optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • QSAR Modeling : Linear discriminant analysis (LDA) identifies molecular descriptors (e.g., topological polar surface area) correlating with antimalarial activity (pIC₅₀ > 6.5) .
  • Molecular Docking : Simulate binding to aromatase (PDB: 3EQM) to prioritize derivatives with optimal hydrogen bonding to heme cofactors .

Q. What experimental approaches validate the proposed mechanism of action for its enzyme inhibitory effects, particularly in hormone-dependent cancers?

  • Methodological Answer :

  • Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., dibenzylfluorescein for aromatase) to confirm competitive/non-competitive inhibition .
  • Cellular Assays : Test estrogen-dependent MCF-7 cell proliferation inhibition (EC₅₀ < 10 µM) alongside estrogen depletion assays .

Q. In SAR studies, how do substituent modifications at the 4-amino position affect target selectivity and potency?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –CN): Increase electrophilicity, enhancing covalent binding to catalytic residues (e.g., CYP19A1) but reducing solubility .
  • Bulkier Substituents (e.g., tert-butoxycarbonyl): Improve metabolic stability but may sterically hinder target engagement (e.g., 50% reduced activity in Bicyclo[2.2.2]octane analogs) .

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